molecular formula C13H11BrN2O3S B14197392 Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- CAS No. 868529-42-4

Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl-

Cat. No.: B14197392
CAS No.: 868529-42-4
M. Wt: 355.21 g/mol
InChI Key: DGGPHBXUPFVKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the acetyloxy group and the 5-bromo-2-thiazolyl group requires specific reagents and conditions. For instance, the acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base. The 5-bromo-2-thiazolyl group can be introduced via a substitution reaction using a thiazole derivative and a brominating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thiazole derivatives and brominating agents for introducing the 5-bromo-2-thiazolyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents.

Uniqueness

Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.

Properties

CAS No.

868529-42-4

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

[2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-6-methylphenyl] acetate

InChI

InChI=1S/C13H11BrN2O3S/c1-7-4-3-5-9(11(7)19-8(2)17)12(18)16-13-15-6-10(14)20-13/h3-6H,1-2H3,(H,15,16,18)

InChI Key

DGGPHBXUPFVKQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.